Cas no 1462-55-1 (Ethanol,2-(dodecylthio)-)
Ethanol,2-(dodecylthio)- Chemical and Physical Properties
Names and Identifiers
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- Ethanol,2-(dodecylthio)-
- 2-(dodecylthio)ethanol
- 2-dodecylsulfanylethanol
- 2-Dodecylmercapto-aethanol
- 2-dodecylmercapto-ethanol
- 2-dodecylsulfanyl-ethanol
- 2-dodecylthioethan-1-ol
- 3-thia-pentadecanol
- n-dodecyl mercaptoethanol
- 2-(laurylthio)ethanol
- 2-(N-DODECYLTHIO)ETHANOL
- SCHEMBL39035
- NSC 524644
- NSC-524644
- .BETA.-(LAURYLTHIO)ETHYL ALCOHOL
- EN300-311964
- 1462-55-1
- NCGC00343050-01
- 3-thiapentadecanol
- NSC524644
- NS00021668
- EINECS 215-969-7
- DODECYL 2-HYDROXYETHYL SULFIDE
- RYY9XCM4E9
- AB01334938-02
- Ethanol, 2-(dodecylthio)-
- BAA46255
- 2-hydroxyethyl dodecyl sulfide
- ZPIRWAHWDCHWLM-UHFFFAOYSA-N
- 2-(Dodecylsulfanyl)ethan-1-ol
- CS-0245820
- AKOS005600344
- UNII-RYY9XCM4E9
- 2-(DODECYLSULFANYL)-1-ETHANOL
- DTXSID6073944
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- Inchi: 1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
- InChI Key: ZPIRWAHWDCHWLM-UHFFFAOYSA-N
- SMILES: S(CCO)CCCCCCCCCCCC
Computed Properties
- Exact Mass: 246.20200
- Monoisotopic Mass: 246.20173675g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 13
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 45.53000
- LogP: 4.63280
Ethanol,2-(dodecylthio)- Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethanol,2-(dodecylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-50mg |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 50mg |
¥1728 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-100mg |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 100mg |
¥1782 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-250mg |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 250mg |
¥2318 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-500mg |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 500mg |
¥4404 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-1g |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 1g |
¥5990 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-2.5g |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 2.5g |
¥12670 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-5g |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 5g |
¥16044 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316490-10g |
2-(Dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 10g |
¥23776 | 2023-04-15 | |
| Enamine | EN300-311964-0.05g |
2-(dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 0.05g |
$64.0 | 2023-02-25 | |
| Enamine | EN300-311964-0.1g |
2-(dodecylsulfanyl)ethan-1-ol |
1462-55-1 | 95% | 0.1g |
$66.0 | 2023-02-25 |
Ethanol,2-(dodecylthio)- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethanol,2-(dodecylthio)-
Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1): An Overview of Its Properties, Applications, and Recent Research Advances
Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its distinctive molecular structure, which includes a dodecylthio group attached to the second carbon of an ethanol molecule. This structure imparts specific chemical and physical properties that make it valuable for a range of applications.
The molecular formula of Ethanol, 2-(Dodecylthio)- is C14H30O2S, and its molecular weight is approximately 270.45 g/mol. The compound is a colorless liquid at room temperature with a characteristic odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and acetone. These solubility properties make it an excellent candidate for use in formulations where compatibility with organic solvents is essential.
One of the key applications of Ethanol, 2-(Dodecylthio)- is in the development of pharmaceutical formulations. Recent research has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs. For instance, a study published in the Journal of Pharmaceutical Sciences demonstrated that Ethanol, 2-(Dodecylthio)- can significantly improve the dissolution rate of certain antifungal agents, thereby enhancing their therapeutic efficacy. This property makes it a valuable excipient in the formulation of oral and topical drug delivery systems.
In the field of materials science, Ethanol, 2-(Dodecylthio)- has been explored for its potential as a surfactant and emulsifier. Its amphiphilic nature allows it to reduce surface tension between different phases, making it useful in the preparation of stable emulsions and microemulsions. A recent study in the Journal of Colloid and Interface Science highlighted its effectiveness in creating nanoemulsions with high stability and low droplet size, which are crucial for applications in cosmetics and personal care products.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on Ethanol, 2-(Dodecylthio)- has shown that it has a relatively low environmental toxicity profile compared to many other surfactants and solvents. A study published in the Environmental Science & Technology journal evaluated its biodegradability and found that it can be effectively degraded by microbial communities under aerobic conditions. This finding suggests that Ethanol, 2-(Dodecylthio)- can be used as a more environmentally friendly alternative to traditional surfactants in various industrial processes.
In addition to its practical applications, Ethanol, 2-(Dodecylthio)- has also been studied for its potential use in advanced materials such as polymers and coatings. Its ability to modify the surface properties of materials makes it useful in the development of functional coatings with enhanced hydrophobicity or hydrophilicity. A recent publication in the Journal of Applied Polymer Science reported that incorporating Ethanol, 2-(Dodecylthio)- into polymer matrices can improve their mechanical properties and resistance to environmental factors such as UV radiation and moisture.
The synthesis of Ethanol, 2-(Dodecylthio)- involves several steps that require precise control over reaction conditions to ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions using dodecyl mercaptan and ethylene oxide or ethylene glycol monomethyl ether. Advances in catalytic methods have led to more efficient and environmentally friendly synthesis processes, reducing the formation of by-products and minimizing waste generation.
In conclusion, Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1) is a versatile compound with a wide range of applications due to its unique chemical structure and properties. Its potential uses in pharmaceuticals, materials science, and environmental chemistry are supported by recent research findings that highlight its effectiveness and environmental compatibility. As ongoing studies continue to explore new applications and optimize synthesis methods, Ethanol, 2-(Dodecylthio)- is poised to play an increasingly important role in various industries.
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